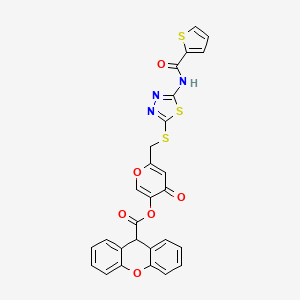
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate is a useful research compound. Its molecular formula is C27H17N3O6S3 and its molecular weight is 575.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate represents a novel addition to the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique hybrid structure combining several functional groups, including thiophene, thiadiazole, pyran, and xanthene moieties. Its molecular formula is C21H15N3O5S3 with a molecular weight of approximately 527.6 g/mol. The presence of these diverse functional groups suggests significant reactivity and potential for biological interactions .
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing thiadiazole and thiophene rings have shown promising antibacterial properties. For instance, derivatives have been tested against multiple bacterial strains with varying degrees of success .
- Anticancer Properties : Preliminary studies suggest that derivatives of xanthene and pyran can inhibit cancer cell proliferation. In vitro assays have demonstrated that certain related compounds exhibit cytotoxic effects against various cancer cell lines .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : The ability to interact with specific receptors may lead to altered signaling pathways in target cells.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cells, leading to apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Activity Testing : A study evaluated the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibition at specific concentrations .
- Anticancer Assays : Research on xanthene derivatives demonstrated their potential as anticancer agents, showing IC50 values in the low micromolar range against breast and colon cancer cell lines .
Data Table: Biological Activities of Related Compounds
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 9H-xanthene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O6S3/c31-18-12-15(14-38-27-30-29-26(39-27)28-24(32)22-10-5-11-37-22)34-13-21(18)36-25(33)23-16-6-1-3-8-19(16)35-20-9-4-2-7-17(20)23/h1-13,23H,14H2,(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKMPKNFNCZSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=COC(=CC4=O)CSC5=NN=C(S5)NC(=O)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














